molecular formula C15H12ClF3N2O B2515774 2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397207-90-7

2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2515774
CAS No.: 1397207-90-7
M. Wt: 328.72
InChI Key: QQEDQRUSNVMRQI-UHFFFAOYSA-N
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Description

2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a pyridinylmethyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyridine-4-methanol in the presence of a suitable catalyst to form an intermediate compound.

    Chlorination: The intermediate is then subjected to chlorination using thionyl chloride or another chlorinating agent to introduce the chloro group.

    Acetylation: The final step involves the acetylation of the chlorinated intermediate using acetic anhydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group, using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, potentially altering the functional groups present.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(pyridin-4-ylmethyl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(methyl)phenyl]acetamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(fluoromethyl)phenyl]acetamide: The presence of a fluoromethyl group alters its chemical behavior compared to the trifluoromethyl derivative.

Uniqueness

The presence of the trifluoromethyl group in 2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research applications, distinguishing it from its analogs.

Properties

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O/c16-9-14(22)21(10-11-5-7-20-8-6-11)13-3-1-12(2-4-13)15(17,18)19/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEDQRUSNVMRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N(CC2=CC=NC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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